molecular formula C7H8BrNO B1448899 (3-Bromo-5-methylpyridin-2-yl)methanol CAS No. 1805551-31-8

(3-Bromo-5-methylpyridin-2-yl)methanol

Cat. No. B1448899
M. Wt: 202.05 g/mol
InChI Key: GQTYTENOSKMHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol1. It’s not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3-Bromo-5-methylpyridin-2-yl)methanol” from the search results.



Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-methylpyridin-2-yl)methanol” is represented by the formula C7H8BrNO1. However, the search results didn’t provide a detailed analysis of its molecular structure.



Chemical Reactions Analysis

I’m sorry, but the search results didn’t provide specific information on the chemical reactions involving “(3-Bromo-5-methylpyridin-2-yl)methanol”.



Physical And Chemical Properties Analysis

“(3-Bromo-5-methylpyridin-2-yl)methanol” is a solid at room temperature1. No further physical or chemical properties were found in the search results.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research has developed methods for synthesizing Schiff base compounds involving (3-Bromo-5-methylpyridin-2-yl)methanol derivatives, revealing their crystal structures and potential antibacterial activities. For example, a study outlined the synthesis of a new Schiff base compound through the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol, demonstrating its crystallographic characteristics and highlighting its excellent antibacterial properties (Wang et al., 2008).

Coordination Chemistry and Supramolecular Structures

  • Investigations into the coordination chemistry of related pyridine-alcohol ligands with transition metals have shown the formation of complex structures such as hydrogen-bonded helicates and coordination polymers. These studies not only reveal the structural diversity achievable with such ligands but also hint at their potential applications in the development of new materials and catalysis processes (Telfer et al., 2008).

Molecular Engineering and Material Science

  • Solvothermal synthesis techniques have been employed to create novel compounds and materials, including the formation of chiral [Fe4O4]-cubane clusters with redox-active cores. Such research underscores the relevance of (3-Bromo-5-methylpyridin-2-yl)methanol derivatives in the development of new materials with potential applications in magnetism and electronics (Seifried et al., 2022).

Organic Synthesis and Chemical Transformations

  • Reductive amination processes have been explored using derivatives of (3-Bromo-5-methylpyridin-2-yl)methanol, presenting efficient pathways for the synthesis of amines from ketones and aldehydes. This highlights its role in facilitating key steps in organic synthesis and the production of pharmaceuticals and other nitrogen-containing compounds (Burkhardt & Coleridge, 2008).

Safety And Hazards

No specific safety and hazard information for “(3-Bromo-5-methylpyridin-2-yl)methanol” was found in the search results.


Future Directions

The search results didn’t provide any information on the future directions of research or applications for “(3-Bromo-5-methylpyridin-2-yl)methanol”.


Please note that this information is based on the limited data available from the search results and may not be comprehensive or accurate. For a detailed analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTYTENOSKMHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-methylpyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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